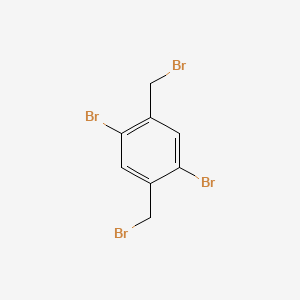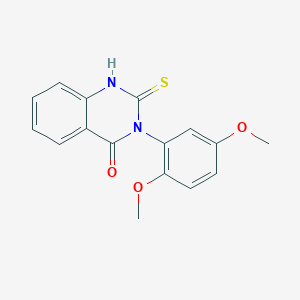
1,4-Dibromo-2,5-bis(bromomethyl)benzene
Übersicht
Beschreibung
1,4-Dibromo-2,5-bis(bromomethyl)benzene is an organic compound belonging to the class of polybrominated aromatic compounds It is characterized by the presence of two bromine atoms and two bromomethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(bromomethyl)benzene can be synthesized through the bromination of 1,4-dimethylbenzene (p-xylene). The process involves the following steps:
Bromination of p-xylene: p-Xylene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to form 1,4-dibromo-2,5-dimethylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, sodium methoxide, and thiourea are commonly used under mild conditions (room temperature to 50°C) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed:
Nucleophilic substitution: Substituted benzene derivatives with functional groups such as azides, ethers, and thiols.
Oxidation: 1,4-Dibromo-2,5-diformylbenzene.
Reduction: 1,4-Dimethyl-2,5-bis(methyl)benzene.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,5-bis(bromomethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is utilized in the production of flame retardants, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2,5-bis(bromomethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,5-dimethylbenzene: Lacks the bromomethyl groups, making it less reactive in nucleophilic substitution reactions.
1,4-Dibromo-2,5-diformylbenzene: Contains formyl groups instead of bromomethyl groups, leading to different reactivity and applications.
1,2-Bis(bromomethyl)benzene: Has a different substitution pattern on the benzene ring, affecting its chemical properties and reactivity.
Uniqueness: 1,4-Dibromo-2,5-bis(bromomethyl)benzene is unique due to the presence of both bromine atoms and bromomethyl groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,5-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMTKLYRROETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CBr)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348707 | |
| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35335-16-1 | |
| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,5-bis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 1,4-Dibromo-2,5-bis(bromomethyl)benzene?
A1: this compound exhibits polymorphism, meaning it can exist in two different crystalline forms. These forms, denoted as Form I and Form II, differ in their crystal packing and thermodynamic stability. Form I crystallizes in the triclinic space group P, while Form II crystallizes in the monoclinic space group P21/c. Both forms display layers held together by intermolecular Br⋯Br interactions, forming unique ring systems. []
Q2: Why is this compound useful in polymer chemistry?
A3: this compound serves as a valuable building block in polymer synthesis due to its reactive bromine atoms. It can act as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), allowing for controlled growth of polymer chains from both ends of the molecule. [, ]
Q3: What are some examples of polymers synthesized using this compound?
A3: Researchers have successfully used this compound to synthesize a range of polymers, including:
- Benzoxazine-functionalized polystyrene macromonomers: These macromonomers, synthesized through a multi-step process involving ATRP and subsequent reactions, exhibit thermal curing properties leading to the formation of thermosets. []
- Comb-like polyarylenes: By utilizing Suzuki coupling and oxidative polymerization techniques, researchers created polyarylenes with polystyrene side chains, showcasing the versatility of this compound as a precursor. []
- Poly(p-phenylenes) with various side chains: By employing ATRP and cationic ring-opening polymerization, researchers created poly(p-phenylenes) with well-defined polystyrene, polytetrahydrofuran, or alternating side chains. These polymers were characterized by various techniques including GPC, NMR, and thermal analysis. []
Q4: Are there other interesting structural features in molecules containing bromine atoms like this compound?
A5: Yes, studies have shown that molecules containing bromine atoms, including bromomethyl and dibromomethyl substituents, often exhibit specific intermolecular interactions. These Br⋯Br contacts, significantly shorter than twice the van der Waals radius of bromine (3.7 Å), play a crucial role in defining the crystal packing of these compounds. Researchers classify these interactions as Type I and Type II, providing insights into the structural organization of these materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)


![Hydrazinecarboxamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-](/img/structure/B1298585.png)
![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)






